N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a tetrahydrofuran ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole and thiophene-2-carboxaldehyde.
Reaction Steps:
The first step involves the formation of an intermediate by reacting 3,5-dimethyl-1H-pyrazole with thiophene-2-carboxaldehyde under acidic conditions.
The intermediate is then reacted with tetrahydrofuran-3-carboxylic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) to form the final product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using reactors that allow for continuous flow chemistry, ensuring consistent product quality.
Optimization: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).
Reduction: Reduction reactions can be performed using reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, often using nucleophiles like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄, H₂ (Hydrogen gas)
Substitution: Grignard reagents, organolithium compounds, polar aprotic solvents
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrazoles or thiophenes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has shown potential as a bioactive molecule in drug discovery, exhibiting activity against various biological targets. Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in the treatment of diseases like malaria and leishmaniasis. Industry: The compound's unique properties make it valuable in material science, such as in the development of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. Further research is needed to fully elucidate the detailed mechanism.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole-based compounds with similar substituents.
Thiophene Derivatives: Compounds containing thiophene rings with various functional groups.
Tetrahydrofuran Derivatives: Other tetrahydrofuran derivatives with different substituents.
This compound represents a fascinating area of study with promising applications across multiple scientific disciplines. Further research and development may unlock even more of its potential.
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Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-8-12(2)19(18-11)14(15-4-3-7-22-15)9-17-16(20)13-5-6-21-10-13/h3-4,7-8,13-14H,5-6,9-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVMOUSNLHPEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCOC2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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